

"CAS number 126-30-7 experimental data"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Neopentyl glycol**

Cat. No.: **B033123**

[Get Quote](#)

An In-depth Technical Guide to the Experimental Data of **Neopentyl Glycol** (CAS No. 126-30-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol (NPG), identified by CAS number 126-30-7, is a white, crystalline organic compound with the IUPAC name 2,2-dimethylpropane-1,3-diol.^{[1][2]} Its unique branched structure imparts high chemical and thermal stability, making it a crucial building block in the synthesis of polyesters, paints, lubricants, and plasticizers.^{[1][3][4]} In the manufacturing of polyesters, NPG enhances the product's stability against heat, light, and water.^{[1][4]} This technical guide provides a comprehensive overview of the experimental data available for **Neopentyl glycol**, focusing on its physicochemical properties, toxicological profile, and relevant experimental protocols.

Physicochemical Properties

Neopentyl glycol is a white crystalline solid that is hygroscopic and soluble in water, benzene, and chloroform, and highly soluble in ethanol and diethyl ether.^{[2][3][4]}

Property	Value	Reference(s)
Molecular Formula	C5H12O2	[5][6][7]
Molecular Weight	104.15 g/mol	[2][6][7]
Melting Point	127-130 °C	[2][6][7]
Boiling Point	208-210 °C	[1][6][7]
Density	1.03 - 1.1 g/cm³ at 20 °C	[7][8]
Vapor Pressure	30 mmHg at 140 °C	[6]
Water Solubility	83 g/100mL at 20°C	[1]
Appearance	White crystalline solid	[2][3][5]

Toxicological Data

Neopentyl glycol exhibits relatively low acute toxicity. It can cause skin and eye irritation, and inhalation may lead to respiratory tract irritation.[5][8]

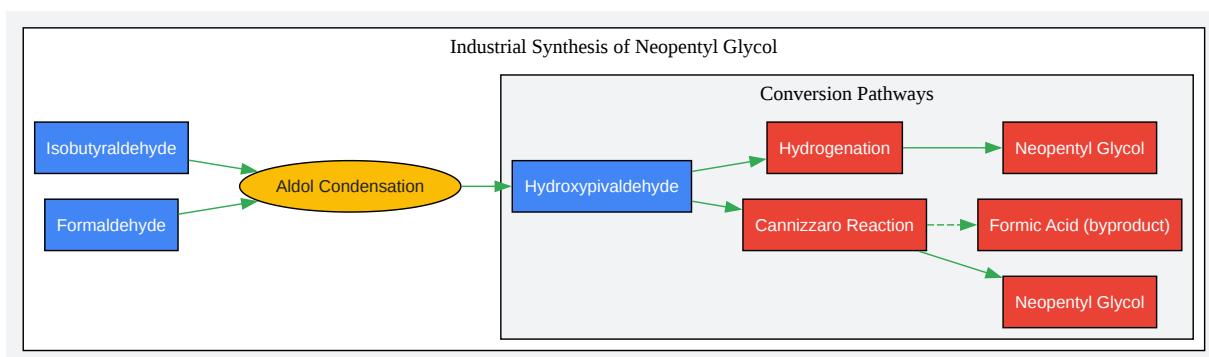
Test	Species	Route	Value	Reference(s)
LD50	Rat	Oral	>5000 mg/kg	[5]
LD50	Guinea pig	Dermal	>4000 mg/kg	[5]
LC50	Rat	Inhalation	51.2 ppm (4 hours)	[5]
Repeated Dose Toxicity (NOAEL)	Rat	Oral	100 mg/kg/day	[6]
Reproductive Toxicity (NOAEL)	-	-	1000 mg/kg/day	[6]

Ecotoxicity:

Test	Species	Value	Exposure Time	Reference(s)
LC50	Oryzias latipes (Japanese rice fish)	> 10,000 mg/l	48 h	[9]
EC50	Daphnia magna (Water flea)	> 500 mg/l	48 h	[9]
EC50	Desmodesmus subspicatus (Green algae)	> 500 mg/l	72 h	[9]

Experimental Protocols

Synthesis of Neopentyl Glycol

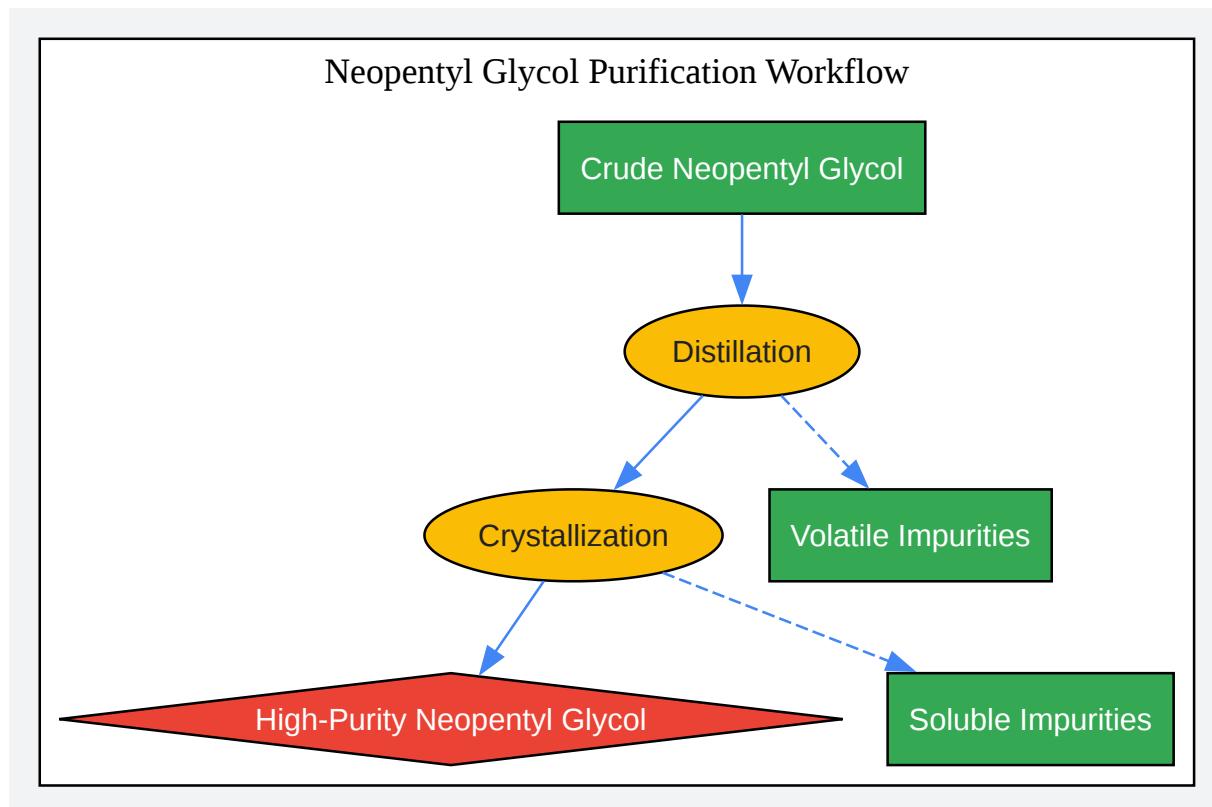

The industrial synthesis of **Neopentyl glycol** is typically achieved through a two-step process involving an aldol reaction followed by either a Cannizzaro reaction or hydrogenation.[1][10]

1. Aldol Condensation:

- Reactants: Formaldehyde and isobutyraldehyde.[1]
- Process: These reactants undergo an aldol condensation to form the intermediate, hydroxypivaldehyde.[1]

2. Conversion to **Neopentyl Glycol**:

- Variant 1: Cannizzaro Reaction: The intermediate hydroxypivaldehyde is treated with excess formaldehyde in the presence of a concentrated inorganic hydroxide solution. This method also produces an equimolar amount of formic acid, which is neutralized by the alkaline catalyst.[10]
- Variant 2: Hydrogenation: The hydroxypivaldehyde is hydrogenated to **Neopentyl glycol**. This can be achieved using a catalyst such as palladium on carbon.[1][10]

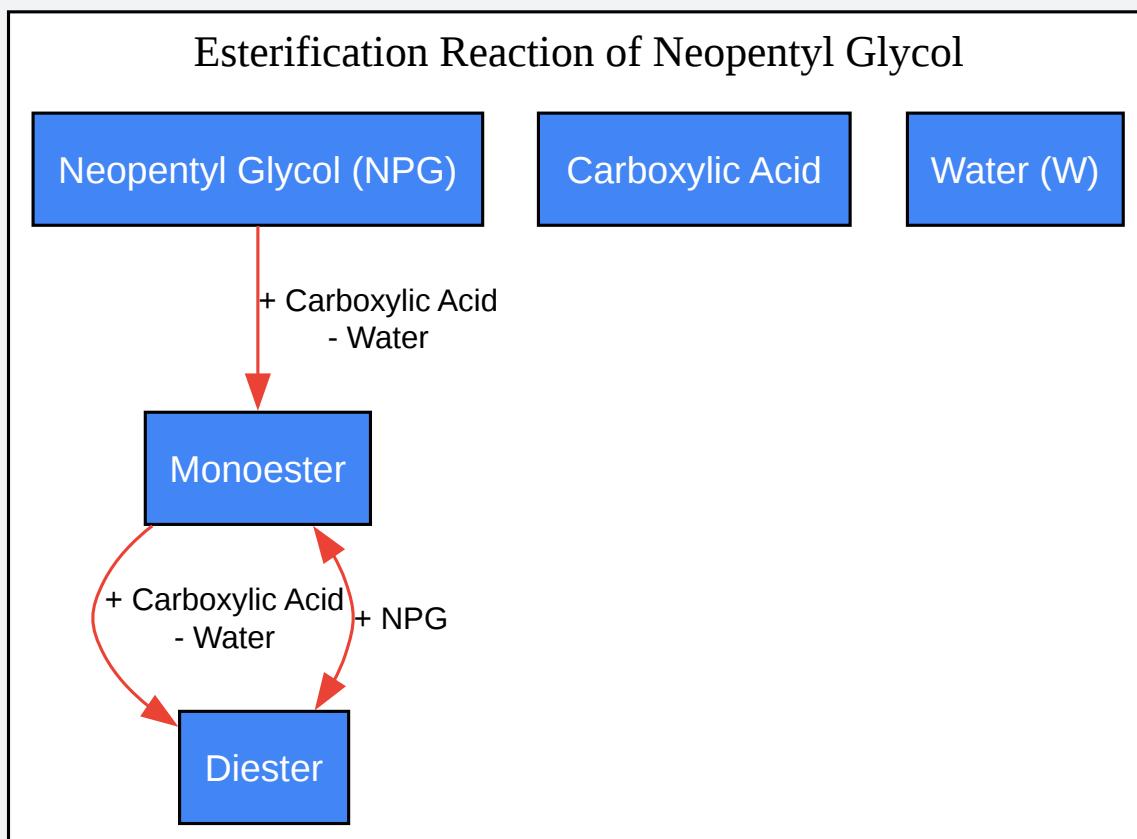

[Click to download full resolution via product page](#)

Caption: Industrial synthesis pathways of **Neopentyl glycol**.

Purification of Neopentyl Glycol

Impurities in **Neopentyl glycol** can include unreacted starting materials and by-products from side reactions.[\[11\]](#) Common purification methods include distillation and crystallization.[\[11\]](#)

- Distillation: Due to the difference in boiling points, NPG can be separated from lower-boiling impurities like unreacted isobutyraldehyde and formaldehyde, and higher-boiling side-products. Vacuum distillation is often employed in industrial settings.[\[11\]](#)
- Crystallization: This method leverages the solubility differences between NPG and its impurities in a suitable solvent, such as water. The impure NPG is dissolved in a hot solvent and then cooled slowly, allowing pure NPG crystals to form while impurities remain in the solution.[\[11\]](#)


[Click to download full resolution via product page](#)

Caption: General workflow for the purification of **Neopentyl glycol**.

Esterification Reaction Kinetics

The kinetics of **Neopentyl glycol** esterification with various carboxylic acids have been studied to understand the reaction rates and mechanisms.

- **Experimental Setup:** The experiments are typically carried out in a batch reactor. One of the reaction products, water, is continuously removed by purging with nitrogen to drive the reaction forward.[\[12\]](#)
- **Catalysts:** Both homogeneous catalysts (e.g., p-toluene sulfonic acid) and heterogeneous catalysts (e.g., Dowex 50WX2, Amberlyst 15) have been used.[\[12\]](#)
- **Analysis:** Samples are withdrawn from the reactor at various time intervals and analyzed using gas-liquid chromatography (GLC) to determine the concentrations of reactants and products.[\[12\]](#)
- **Reaction Scheme:** The esterification proceeds in a stepwise manner, first forming a monoester, which can then react further to form a diester. A disproportionation reaction can also occur where the diester and NPG react to form the monoester.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the esterification of **Neopentyl glycol**.

Conclusion

Neopentyl glycol (CAS No. 126-30-7) is a well-characterized compound with a range of available experimental data. Its physicochemical properties and toxicological profile are well-documented, indicating low acute toxicity. The industrial synthesis and purification processes are established, with ongoing research focusing on optimizing reaction conditions and catalyst efficiency. The understanding of its reaction kinetics, particularly in esterification, is crucial for its application in the polymer and lubricant industries. This guide provides a foundational understanding for professionals working with this versatile chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 2. Neopentyl glycol | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sanjaychemindia.com [sanjaychemindia.com]
- 4. atamankimya.com [atamankimya.com]
- 5. dl.iranchembook.ir [dl.iranchembook.ir]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. multichemindia.com [multichemindia.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. koyonchem.com [koyonchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. ["CAS number 126-30-7 experimental data"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b033123#cas-number-126-30-7-experimental-data\]](https://www.benchchem.com/product/b033123#cas-number-126-30-7-experimental-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com